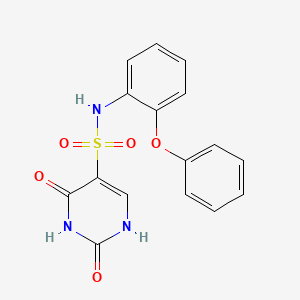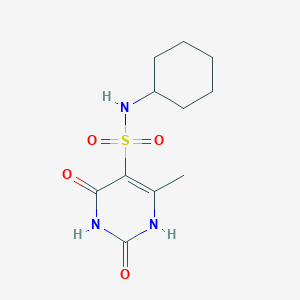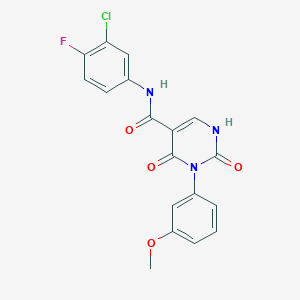![molecular formula C18H20N2O7 B11293478 N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B11293478.png)
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine typically involves the reaction of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with a suitable acylating agent, followed by coupling with glycylglycine. The reaction is usually carried out in a solvent such as dichloromethane, with triethylamine as a base . The reaction mixture is stirred at room temperature for a specified period, and the product is isolated by precipitation and recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, hydroxy derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, it may interfere with inflammatory pathways by modulating the activity of key signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine
- N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
- N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine
Uniqueness
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a coumarin moiety with a glycylglycine residue enhances its potential as a multifunctional compound with diverse applications in medicinal chemistry and other fields .
Propriétés
Formule moléculaire |
C18H20N2O7 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2-[[2-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H20N2O7/c1-9-10(2)18(25)27-14-6-12(4-5-13(9)14)26-11(3)17(24)20-7-15(21)19-8-16(22)23/h4-6,11H,7-8H2,1-3H3,(H,19,21)(H,20,24)(H,22,23) |
Clé InChI |
UDGFVHSSANODGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)NCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzylsulfanyl)-N-(3-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11293407.png)
![N-(2,4-dimethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11293408.png)
![ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzoate](/img/structure/B11293413.png)
![N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11293414.png)
![2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)butanamide](/img/structure/B11293426.png)

![2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11293433.png)

![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11293442.png)
![[4-(2,4-dimethylphenyl)piperazin-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B11293462.png)
![7-(4-methoxybenzyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11293463.png)
![N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclohexanecarboxamide](/img/structure/B11293469.png)

